molecular formula C28H26N2O4 B12022781 4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618074-13-8

4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12022781
CAS No.: 618074-13-8
M. Wt: 454.5 g/mol
InChI Key: QBIZIFICBJMADQ-SHHOIMCASA-N
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Description

4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrole structure, followed by the introduction of the allyloxybenzoyl, ethylphenyl, and pyridinylmethyl groups. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce large quantities of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The allyloxy and pyridinylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-(Allyloxy)benzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:

    4-(4-Methoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of an allyloxy group.

    4-(4-(Allyloxy)benzoyl)-5-(4-methylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of an ethyl group.

Properties

CAS No.

618074-13-8

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

(4E)-5-(4-ethylphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H26N2O4/c1-3-16-34-23-13-11-22(12-14-23)26(31)24-25(21-9-7-19(4-2)8-10-21)30(28(33)27(24)32)18-20-6-5-15-29-17-20/h3,5-15,17,25,31H,1,4,16,18H2,2H3/b26-24+

InChI Key

QBIZIFICBJMADQ-SHHOIMCASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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